molecular formula C14H19N3O3 B2722710 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 923067-78-1

1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2722710
CAS No.: 923067-78-1
M. Wt: 277.324
InChI Key: UDZNMSKILWPORL-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 1-methylindol-3-yl moiety linked to a hydroxyethoxyethyl substituent via a urea bridge. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the hydrophilic hydroxyethoxyethyl group enhances solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-17-10-12(11-4-2-3-5-13(11)17)16-14(19)15-6-8-20-9-7-18/h2-5,10,18H,6-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZNMSKILWPORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 2-(2-hydroxyethoxy)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the urea linkage.

    Synthetic Route: The synthetic route may involve the protection and deprotection of functional groups to ensure the selective formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell growth, differentiation, or apoptosis. These interactions can result in various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the urea moiety or indole core. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison of Urea-Linked Indole Derivatives

Compound Name Molecular Formula Substituents on Urea Nitrogen Molecular Weight (g/mol) Key Features References
1-(2-(2-Hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (Target Compound) C₁₄H₁₉N₃O₃ 2-(2-Hydroxyethoxy)ethyl ~277.33 Enhanced hydrophilicity due to hydroxyethoxy group; potential for improved solubility.
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea C₁₈H₁₉N₃O₂ 2-Methoxyphenyl ~309.37 Lipophilic substituent; may favor membrane permeability but reduce solubility.
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C₁₈H₁₉N₃O 2-Methylphenyl ~293.37 Similar lipophilicity to methoxyphenyl analog; no polar functional groups.
1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea C₁₃H₁₇N₃O₂ 2-Methoxyethyl ~259.30 Reduced hydrophilicity compared to hydroxyethoxyethyl analog.
3-(1-Methyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea C₁₇H₂₂N₄O₂ 3-(2-Oxopyrrolidin-1-yl)propyl ~326.39 Incorporates a pyrrolidinone group; may enhance binding to proteases.
1-[2,6-Di(isopropyl)phenyl]-3-[(2S)-2-(1-methylindol-3-yl)hexyl]urea C₂₈H₃₈N₃O 2,6-Di(isopropyl)phenyl and hexylindole ~444.62 Bulky substituents; likely low solubility but high target specificity.

Key Findings from Structural Analysis

Hydrophilicity and Solubility :

  • The target compound’s hydroxyethoxyethyl group introduces two ether oxygen atoms and a hydroxyl group, significantly increasing hydrophilicity compared to analogs with methoxyphenyl (logP ~2.5) or methylphenyl (logP ~3.0) substituents . This property may improve aqueous solubility, critical for oral bioavailability.

Biological Activity Implications: Lipophilic analogs (e.g., 2-methylphenyl or 2-methoxyphenyl derivatives) may exhibit stronger binding to hydrophobic enzyme pockets but face challenges in solubility-driven pharmacokinetics .

Synthetic Feasibility :

  • highlights optimized protocols for nucleophilic substitution in indole derivatives, suggesting that the target compound’s hydroxyethoxyethyl group could be introduced via similar methods (e.g., alkylation of urea precursors) .
  • In contrast, bulky analogs like the di(isopropyl)phenyl derivative (C₂₈H₃₈N₃O) require multistep synthesis, as seen in , which may limit scalability .

Thermodynamic Stability :

  • The hydroxyethoxyethyl group’s flexibility may reduce crystallinity compared to rigid aromatic substituents, as inferred from crystallographic data in and .

Biological Activity

1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Moiety : A common structural motif in many biologically active compounds, contributing to its interaction with various biological targets.
  • Urea Group : Facilitates hydrogen bonding with biological molecules, enhancing its reactivity and potential efficacy.
  • Hydroxyethoxy Side Chain : Increases solubility and may influence the compound's pharmacokinetics.

The molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, with a molecular weight of 277.32 g/mol .

The biological activity of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea can be attributed to several mechanisms:

  • Enzyme Interaction : The indole moiety interacts with enzymes and receptors, modulating their activity. This can affect various biochemical pathways related to cell growth, differentiation, and apoptosis .
  • Signal Transduction Pathways : The compound may influence signaling pathways involved in inflammation and cancer progression, potentially leading to therapeutic effects .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Antimicrobial Properties

1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its antimicrobial effects. It demonstrates notable activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria15.625 - 62.5 μM
Gram-negative Bacteria62.5 - 125 μM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of cell cycle arrest and apoptosis via caspase activation.

Study 1: Antimicrobial Efficacy

In a controlled study, 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Potential

A recent investigation focused on the effects of this compound on MCF-7 cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

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